molecular formula C26H21NO7 B5327511 (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate

(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B5327511
M. Wt: 459.4 g/mol
InChI Key: KWJUWAVBHLHGCV-UHFFFAOYSA-N
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Description

(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that belongs to the class of chromen derivatives It is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyrone rings

Properties

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO7/c1-16(27-26(31)32-15-17-8-4-2-5-9-17)25(30)33-19-12-20(28)24-21(29)14-22(34-23(24)13-19)18-10-6-3-7-11-18/h2-14,16,28H,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJUWAVBHLHGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen ring system through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the hydroxy and oxo groups at specific positions on the chromen ring.

The next step involves the esterification of the chromen derivative with 2-(phenylmethoxycarbonylamino)propanoic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired ester product.

Industrial Production Methods

Industrial production of (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt critical biochemical pathways, leading to various biological effects. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with similar structural features but different functional groups.

    2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen derivative with a chlorobenzoate group.

Uniqueness

(5-Hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.

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